molecular formula C28H27ClN2O2S2 B11081258 7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11081258
M. Wt: 523.1 g/mol
InChI Key: PLHPUFDHARIESB-UHFFFAOYSA-N
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Description

7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothieno Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Pyrimido Ring: This step often involves condensation reactions with appropriate amines and aldehydes.

    Functional Group Modifications: Introduction of tert-butyl, phenyl, and chlorophenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to avoid side reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Various substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, benzothienopyrimidines are studied for their potential as enzyme inhibitors, particularly in cancer research.

Medicine

Medically, these compounds are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Other compounds in this class with similar core structures.

    Thienopyrimidines: Compounds with a thiophene ring fused to a pyrimidine ring.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to various positions.

Uniqueness

The uniqueness of 7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C28H27ClN2O2S2

Molecular Weight

523.1 g/mol

IUPAC Name

7-tert-butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H27ClN2O2S2/c1-28(2,3)18-11-14-21-23(15-18)35-25-24(21)26(33)31(20-7-5-4-6-8-20)27(30-25)34-16-22(32)17-9-12-19(29)13-10-17/h4-10,12-13,18H,11,14-16H2,1-3H3

InChI Key

PLHPUFDHARIESB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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